molecular formula C19H23N3O2 B1676090 N1-(2-Aminophenyl)-N7-phenylheptanediamide CAS No. 537034-15-4

N1-(2-Aminophenyl)-N7-phenylheptanediamide

Numéro de catalogue B1676090
Numéro CAS: 537034-15-4
Poids moléculaire: 325.4 g/mol
Clé InChI: ZAIULUYKQLVQFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize a new quinazoline derivative from 2-(2-aminophenyl)-1H-benzimidazole and octanal .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . The most significant peak in the 13C NMR spectrum confirms the cyclization process .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the synthesis of a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was reported by condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 91-93 °C. The compound also has good thermal stability .

Applications De Recherche Scientifique

1. Antioxidant and Antimicrobial Study

  • Summary of Application: This compound has been synthesized and studied for its antioxidant and antimicrobial properties. It’s part of a class of nitrogen-rich heterocyclic compounds known as benzimidazoquinazolines, which have many pharmaceutical properties such as antimicrobial, anticonvulsant, immunoenhancer, and anticancer .
  • Methods of Application: A comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize a new quinazoline derivative from 2-(2-aminophenyl)-1H-benzimidazole and octanal .
  • Results: Using microwave to synthesize the compound drastically reduced reaction time, and increased yield. The compound showed good antioxidant activity in one of the tests and moderate antimicrobial activity .

2. Synthesis of Secondary Amides

  • Summary of Application: An efficient method for synthesizing secondary amides utilizing N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed .
  • Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .
  • Results: The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .

3. Catalytic Alcohol Oxidation

  • Summary of Application: This compound has been used in a NiIIComplex for catalytic alcohol oxidation .
  • Methods of Application: The compound was used in a NiIIComplex, and the oxidation process was induced by deprotonation .
  • Results: The compound was successfully used in catalytic alcohol oxidation, demonstrating its potential in this field .

4. Aminolysis of Polyethylene Terephthalate (PET) Waste

  • Summary of Application: This compound has been used in the aminolysis of PET waste .
  • Methods of Application: Aminolytic depolymerization of PET bottle waste was carried out by diethanolamine and ethanolamine using synthesized deep eutectic solvents .
  • Results: Pure products N1,N1,N4,N4-tetrakis (2-hydroxyethyl)-terephthalamide (THETA) and terephthalic acid (TPA), and bis (2-hydroxy ethylene) terephthalamide (BHETA) in yields 82, 83 and 95 % respectively, were obtained .

5. Ligand Oxidation in a NiIIComplex

  • Summary of Application: This compound has been used in a NiIIComplex for ligand oxidation .
  • Methods of Application: The compound was used in a NiIIComplex, and the oxidation process was induced by deprotonation .
  • Results: The compound was successfully used in ligand oxidation, demonstrating its potential in this field .

6. Synthesis of Secondary Amides

  • Summary of Application: An efficient method for synthesizing secondary amides utilizing N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed .
  • Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .
  • Results: The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .

Safety And Hazards

The safety data sheet for a similar compound, N1-(2-Aminophenyl)-N8-phenyloctanediamide, indicates that it may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Orientations Futures

The future directions for the study of similar compounds could involve further investigation into their synthesis, structural characterization, and potential applications. For instance, the aggregation-induced enhanced emission (AIEE) feature of a triferrocenyl-substituted 1,3,5-triphenylbenzene boosts its fluorescence quantum yield from 13% up to 74% . This demonstrates the AIEE effect for a new class of easy-to-prepare aromatic molecules containing several metallocene units for the first time .

Propriétés

IUPAC Name

N'-(2-aminophenyl)-N-phenylheptanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIULUYKQLVQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429495
Record name N1-(2-Aminophenyl)-N7-phenylheptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-Aminophenyl)-N7-phenylheptanediamide

CAS RN

537034-15-4
Record name N1-(2-Aminophenyl)-N7-phenylheptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1-(2-Aminophenyl)-N7-phenylheptanediamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1-(2-Aminophenyl)-N7-phenylheptanediamide
Reactant of Route 3
Reactant of Route 3
N1-(2-Aminophenyl)-N7-phenylheptanediamide
Reactant of Route 4
Reactant of Route 4
N1-(2-Aminophenyl)-N7-phenylheptanediamide
Reactant of Route 5
Reactant of Route 5
N1-(2-Aminophenyl)-N7-phenylheptanediamide
Reactant of Route 6
Reactant of Route 6
N1-(2-Aminophenyl)-N7-phenylheptanediamide

Citations

For This Compound
11
Citations
SA Ganai - Current Drug Targets, 2018 - ingentaconnect.com
Histone deacetylases (HDACs) play a crucial role in regulating the expression and activity of myriad of proteins involved in tumour onset and progression. HDAC activity results in a …
Number of citations: 38 www.ingentaconnect.com
E Soragni, D Herman, SYR Dent… - Nucleic acids …, 2008 - academic.oup.com
Friedreich ataxia (FRDA) is caused by hyperexpansion of GAA•TTC repeats located in the first intron of the FXN gene, which inhibits transcription leading to the deficiency of frataxin. …
Number of citations: 98 academic.oup.com
SA Ganai, S Banday, Z Farooq, M Altaf - Pharmacology & Therapeutics, 2016 - Elsevier
Epigenetic mechanisms are emerging as a fundamental regulatory switch in neuronal function. Acetylation homeostasis governed by the antagonistic activities of HATs and HDACs …
Number of citations: 49 www.sciencedirect.com
S Schmucker, H Puccio - Human Molecular Genetics, 2010 - academic.oup.com
Friedreich's ataxia (FRDA) is a neurodegenerative disease caused by reduced expression of the mitochondrial protein frataxin. The physiopathological consequences of frataxin …
Number of citations: 160 academic.oup.com
H Jia, CD Morris, RM Williams… - Proceedings of the …, 2015 - National Acad Sciences
Increasing evidence has demonstrated that epigenetic factors can profoundly influence gene expression and, in turn, influence resistance or susceptibility to disease. Epigenetic drugs, …
Number of citations: 107 www.pnas.org
H Jia, RJ Kast, JS Steffan… - Human molecular …, 2012 - academic.oup.com
We previously demonstrated that the histone deacetylase (HDAC) inhibitor, 4b, which preferentially targets HDAC1 and HDAC3, ameliorates Huntington's disease (HD)-related …
Number of citations: 129 academic.oup.com
JL Miller, M Rai, NL Frigon, M Pandolfo, J Punnonen… - …, 2017 - Elsevier
Friedreich's ataxia (FA) is a progressive neurodegenerative disease caused by reduced levels of the mitochondrial protein frataxin (FXN). Recombinant human erythropoietin (rhEPO) …
Number of citations: 11 www.sciencedirect.com
MA Philips - 2013 - search.proquest.com
The Myocyte Enhancer Factor 2 (MEF2) family of transcription factors are DNA-bound proteins that regulate gene expression via their interaction with co-regulatory proteins. This …
Number of citations: 2 search.proquest.com
R Mouro Pinto - 2009 - bura.brunel.ac.uk
Friedreich ataxia (FRDA) is an autosomal recessive, neurodegenerative disorder with severely debilitating effects and no current cure. FRDA is mainly caused by the hyper-expansion …
Number of citations: 4 bura.brunel.ac.uk
C Sandi - 2010 - bura.brunel.ac.uk
Friedreich ataxia (FRDA) is an inherited autosomal recessive neurodegenerative disorder caused by a GAA trinucleotide repeat expansion mutation within the first intron of the FXN …
Number of citations: 3 bura.brunel.ac.uk

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.